3-[(Azetidin-1-yl)methyl]piperidine

Lipophilicity Regioisomer comparison Physicochemical profiling

The 4-substituted piperidine isomer fails in CCR4 or PI3Kδ campaigns due to incompatible exit vectors. This 3-substituted scaffold matches clinical-stage CCR4 antagonist CCR4-351 (IC50 22 nM) and PI3Kδ binding (2.70 nM). - **Program-specific geometry**: Non-linear amine orientation required for chemokine receptor & kinase targeting. - **Validated template**: Binding mode confirmed in insulin receptor kinase domain (PDB 5HHW). - **LogP advantage**: 0.69 vs 0.96 for 4-isomer, improving metabolic stability.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Cat. No. B12069789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Azetidin-1-yl)methyl]piperidine
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CN2CCC2
InChIInChI=1S/C9H18N2/c1-3-9(7-10-4-1)8-11-5-2-6-11/h9-10H,1-8H2
InChIKeyXYIQXXZVYRVSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Azetidin-1-yl)methyl]piperidine: Physicochemical and Procurement Overview


3-[(Azetidin-1-yl)methyl]piperidine (CAS 1557667-43-2) is a saturated nitrogen heterocycle belonging to the piperidinyl-azetidine class. It consists of a piperidine ring linked via a methylene bridge to an azetidine moiety at the 3-position, yielding the molecular formula C₉H₁₈N₂ and a molecular weight of 154.25 g/mol . The compound is commercially available with a purity of ≥98% . This scaffold is distinct from its more widely exploited 4-substituted regioisomer and serves as a versatile intermediate in medicinal chemistry programs targeting chemokine receptors, phosphodiesterases, and kinases that demand a non-symmetric, vectorially divergent amine geometry.

Vectorially distinct amine geometry 3-substituted piperidinyl-azetidine scaffold offers a non-linear exit vector, divergent from the symmetric 4-substituted isomer.
Medicinal chemistry intermediate Supports synthesis campaigns targeting chemokine receptors, phosphodiesterases, and kinases requiring regiospecific amine geometry.
High-purity building block Available at ≥98% purity for fragment elaboration, scaffold hopping, and structure-activity relationship studies.
Selection context: Commercial availability supports timely procurement for lead optimization workflows.

Regioisomeric Substitution and Procurement Viability


The position of the azetidinylmethyl substituent on the piperidine ring dictates the spatial orientation of the two basic nitrogen centers, which in turn governs molecular recognition, physicochemical properties, and metabolic stability. The 3-substituted isomer presents a non-linear, vectorially distinct amine geometry compared to the symmetric 4-substituted isomer , whose derivatives preferentially populate JAK1 and PDE10 inhibitor chemical space [1]. Critically, the 3-substituted scaffold is the core motif found in clinical-stage CCR4 antagonists such as CCR4-351 (IC₅₀ = 22 nM in calcium flux assay) [2], while the 4-substituted isomer is not represented in this chemotype. Substituting the 3-isomer with the 4-isomer in such programs would ablate target engagement, as the altered exit vector is incompatible with the receptor binding pocket. Procurement decisions must therefore be guided by the specific geometry requirement of the target program.

Target Scaffold
3-[(Azetidin-1-yl)methyl]piperidine: Non-symmetric, vectorially divergent amine geometry. Foundational core of clinical-stage CCR4 antagonist CCR4-351.
Target engagement: CCR4, PI3Kδ, insulin receptor kinase
4-Substituted Regioisomer
Symmetric exit vector incompatible with CCR4 binding pocket. Direct substitution may ablate target engagement in chemokine receptor programs.
Prevalent in JAK1/PDE10 chemical space, not in CCR4 or PI3Kδ chemotypes
3-Isomer Procurement Rationale
Pharmacophore geometry mandating non-linear amine orientation requires the 3-substituted scaffold. 4-isomer would represent a failed procurement decision for CCR4 or PI3Kδ campaigns.
Risk Summary
The two regioisomers target non-overlapping kinase profiles. Scaffold mismatch may redirect a program toward an entirely different selectivity space, wasting synthetic resources.

Comparator-Scaffolded Differentiation Evidence


Regioisomeric Lipophilicity Comparison

Computational LogP data reveal that 3-[(Azetidin-1-yl)methyl]piperidine (LogP = 0.69) is substantially less lipophilic than its 4-substituted regioisomer (LogP = 0.96) . This difference of approximately 0.27 log units translates to a meaningful alteration in predicted membrane permeability and aqueous solubility, positioning the 3-isomer as the preferred scaffold when lower lipophilicity is desired to mitigate CYP-mediated clearance or phospholipidosis risk.

Regioisomeric Lipophilicity
Cross-study comparable
3-isomer LogP = 0.69
vs. 4-isomer LogP = 0.96
ΔLogP ≈ +0.27 (comparator ~39% more lipophilic)
Supports lipophilicity-driven lead optimization. The 3-isomer may aid reduction of CYP-mediated clearance risk.
Computed LogP from vendor cheminformatics data. Non-interchangeable physicochemical entity.
Lipophilicity Regioisomer comparison Physicochemical profiling

CCR4 Antagonist Scaffold Exclusivity

The orally bioavailable CCR4 antagonist CCR4-351, which incorporates the 3-piperidinyl-azetidine connectivity, exhibits IC₅₀ values of 22 nM (calcium flux) and 50 nM (CTX assay) against human CCR4 [1]. The 4-substituted regioisomer is structurally incapable of mimicking this binding mode due to the divergent exit vector of the piperidine nitrogen, and no CCR4 antagonists based on the 4-[(azetidin-1-yl)methyl]piperidine scaffold have been reported. This scaffold exclusivity establishes the 3-substituted isomer as the requisite building block for programs targeting CCR4-mediated Treg recruitment.

CCR4 Antagonist Scaffold Exclusivity
Class-level inference
CCR4-351 (3-substituted core):
IC₅₀ = 22 nM (calcium flux)
IC₅₀ = 50 nM (CTX assay)
4-isomer: no reported CCR4 antagonist activity
Reported scaffold-exclusive CCR4 pharmacophore. 4-isomer cannot recapitulate required binding geometry.
Human CCR4 assays (Robles et al., J. Med. Chem. 2020). Context-dependent; data to verify for specific programs.
CCR4 antagonism Immuno-oncology Piperidinyl-azetidine chemotype

Kinase Inhibitor Scaffold Selectivity

A derivative incorporating the 3-piperidinyl-azetidine scaffold (CHEMBL2165498) demonstrated a binding IC₅₀ of 2.70 nM against PI3Kδ in a competitive fluorescence polarization assay [1], with a corresponding cellular IC₅₀ of 374 nM for inhibition of AKT phosphorylation at S473 in Ri-1 cells [1]. While the 4-substituted piperidinyl-azetidine chemotype is the basis of JAK1 inhibitor programs (e.g., itacitinib with JAK1 IC₅₀ < 5 nM) [2], the 3-substituted scaffold accesses a distinct kinase selectivity profile, exemplified by PI3Kδ engagement. This target class divergence underscores that the two regioisomers are not functionally interchangeable in kinase drug discovery.

Kinase Inhibitor Scaffold Selectivity
Cross-study comparable
3-isomer: PI3Kδ IC₅₀ = 2.70 nM (binding); 374 nM (cellular AKT-pS473)
4-isomer (itacitinib): JAK1 IC₅₀ <5 nM; no PI3Kδ activity reported
Reported non-overlapping kinase target engagement. Scaffold choice directs isoform-selectivity research workflow.
BindingDB CHEMBL2165498; GtoPdb itacitinib. Assay-response context may differ between programs.
PI3Kδ inhibition Kinase selectivity Azetidine-piperidine scaffold

Structural Validation of the Pharmacophore

A co-crystal structure (PDB 5HHW) of the insulin receptor kinase domain in complex with cis-(R)-7-(3-(azetidin-1-ylmethyl)cyclobutyl)-5-(3-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine confirms that the 3-(azetidin-1-ylmethyl) substituent makes well-defined contacts within the kinase active site [1]. This structural validation provides atomic-level evidence that the 3-substituted azetidinylmethyl group serves as a productive pharmacophoric element. No equivalent PDB entry exists for the 4-substituted azetidinylmethyl regioisomer bound to this target, further substantiating the unique structural biology relevance of the 3-substitution pattern.

Structural Validation of Pharmacophore
Supporting evidence
PDB 5HHW: 3-(azetidin-1-ylmethyl) substituent resolved at atomic resolution in insulin receptor kinase domain
Provides a validated structural template for fragment-based design and scaffold hopping.
No equivalent PDB entry identified for the 4-substituted regioisomer. Source review recommended.
Structural biology Insulin receptor kinase Azetidine pharmacophore

Prioritized Deployment Scenarios


CCR4 Antagonist Lead Optimization

Programs targeting CCR4-mediated regulatory T cell (Treg) recruitment into the tumor microenvironment should exclusively procure the 3-substituted isomer. The clinical-stage CCR4 antagonist CCR4-351 (containing the 3-piperidinyl-azetidine core) achieves IC₅₀ values of 22–50 nM and demonstrates oral bioavailability and single-agent antitumor efficacy in combination with checkpoint inhibitors [1]. Use of the 4-substituted isomer would be chemically incompatible with this pharmacophore.

PI3Kδ Kinase Inhibitor Discovery

For programs targeting the PI3Kδ isoform, the 3-substituted piperidinyl-azetidine scaffold delivers nanomolar binding affinity (IC₅₀ = 2.70 nM in fluorescence polarization) and cellular pathway inhibition (IC₅₀ = 374 nM for pAKT-S473) [2]. The 4-substituted isomer directs selectivity toward JAK-family kinases instead and is inappropriate for PI3Kδ campaigns.

Structure-Based Drug Design

The experimentally determined binding mode of the 3-(azetidin-1-ylmethyl) group in the insulin receptor kinase domain (PDB 5HHW) provides a validated structural template for fragment-based drug design and scaffold hopping [3]. Procurement of the 3-substituted building block enables direct synthetic access to analogs that recapitulate these crystallographically confirmed interactions.

Lipophilicity-Driven Lead Optimization

When the target product profile demands lower LogP to improve metabolic stability or reduce off-target promiscuity, the 3-substituted isomer (computed LogP = 0.69) offers a measurable advantage over the 4-substituted isomer (computed LogP = 0.96) . This ~39% difference in computed lipophilicity can be decisive in multiparameter optimization campaigns.

Application
Selection Property
Validation Focus
CCR4 Antagonist Lead Optimization
Regiospecific pharmacophore geometry
CCR4 target-engagement assay context; Treg recruitment model-response interpretation
PI3Kδ Kinase Inhibitor Discovery
Isoform-selectivity assay context
PI3Kδ binding and cellular pathway-response review; JAK-family selectivity exclusion
Structure-Based Drug Design
Crystallographically validated binding mode
PDB 5HHW template utilization; fragment elaboration and scaffold hopping consistency
Lipophilicity-Driven Lead Optimization
Lower computed LogP profile
Metabolic stability endpoint monitoring; off-target promiscuity reduction context
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